molecular formula C14H15N3O3 B174377 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid CAS No. 198221-13-5

4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid

Cat. No. B174377
CAS RN: 198221-13-5
M. Wt: 273.29 g/mol
InChI Key: DNOPPYRDIKPOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid, also known as DMOBA, is a chemical compound that has gained significant attention in scientific research. DMOBA is a synthetic molecule that belongs to the class of naphthyridine derivatives. It has a unique chemical structure that makes it a potential candidate for various applications in scientific research.

Mechanism of Action

The mechanism of action of 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid is not well understood. However, it is believed that it exerts its biological activity by interacting with various enzymes and proteins in the body. 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid has been shown to inhibit the activity of HMG-CoA reductase, an enzyme that is involved in the biosynthesis of cholesterol. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects
4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro. 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid has been shown to reduce the levels of total cholesterol, LDL cholesterol, and triglycerides in animal models of hypercholesterolemia. It has also been shown to reduce the levels of inflammatory cytokines in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid in scientific research is its unique chemical structure, which makes it a potential candidate for various applications. 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid has been shown to exhibit a wide range of biological activities, which makes it a versatile compound for scientific research. However, one of the limitations of using 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid. One potential area of research is the development of 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid-based drugs for the treatment of hypercholesterolemia. Another potential area of research is the development of 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid-based drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid and to identify its molecular targets.

Synthesis Methods

The synthesis of 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid involves a multi-step process that starts with the reaction between 2,6-dimethylpyridine and ethyl acetoacetate. The resulting product is then reacted with hydrazine hydrate to form the hydrazide intermediate. The hydrazide intermediate is then coupled with 2,3-dibromo-1-propanol to form the final product, 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid. The overall yield of this process is around 30%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid has also been shown to inhibit the activity of enzymes that are involved in the biosynthesis of cholesterol. This makes it a potential candidate for the development of drugs that can be used to treat hypercholesterolemia.

properties

CAS RN

198221-13-5

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

4-[(5,7-dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C14H15N3O3/c1-8-7-9(2)15-14-10(8)3-4-11(17-14)16-12(18)5-6-13(19)20/h3-4,7H,5-6H2,1-2H3,(H,19,20)(H,15,16,17,18)

InChI Key

DNOPPYRDIKPOLW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C=CC(=N2)NC(=O)CCC(=O)O)C

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=N2)NC(=O)CCC(=O)O)C

synonyms

Butanoic acid, 4-[(5,7-dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxo- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.